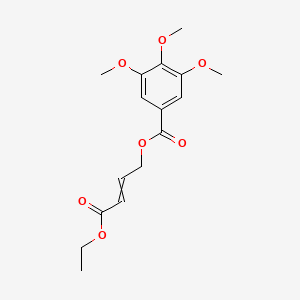
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one typically involves the use of carbonyl compounds and fluorinating agents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-2-one: Variation in the position of the carbonyl group affects reactivity.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylpentan-1-one: Longer carbon chain alters physical and chemical properties.
Uniqueness
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
925236-80-2 |
|---|---|
Fórmula molecular |
C11H11F3O2 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(3S)-4,4,4-trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H11F3O2/c1-10(16,11(12,13)14)7-9(15)8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 |
Clave InChI |
WZUXGBNWMXWODO-JTQLQIEISA-N |
SMILES isomérico |
C[C@](CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
SMILES canónico |
CC(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


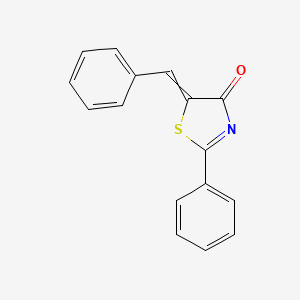
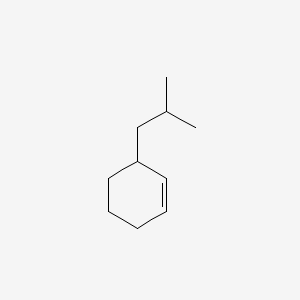

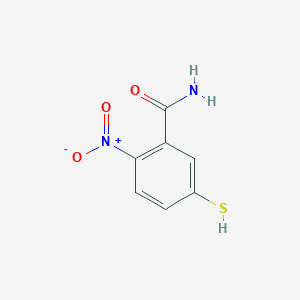


![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
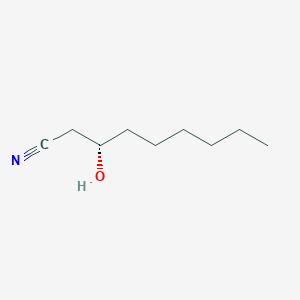
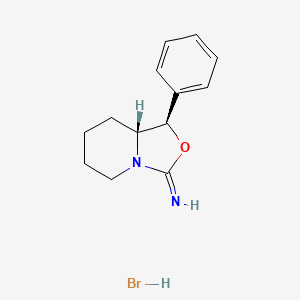

![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
